8-(Benzyloxy)-1-hydrazinyl[1,2,4]triazino[4,5-a]indole
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Overview
Description
8-(Benzyloxy)-1-hydrazinyl-[1,2,4]triazino[4,5-a]indole is a compound belonging to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 8-(Benzyloxy)-1-hydrazinyl-[1,2,4]triazino[4,5-a]indole makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 8-(Benzyloxy)-1-hydrazinyl-[1,2,4]triazino[4,5-a]indole typically involves a multi-step process. One common synthetic route includes the condensation of a benzyloxy-substituted isatin with hydrazine hydrate, followed by cyclization with a suitable triazine precursor. The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
8-(Benzyloxy)-1-hydrazinyl-[1,2,4]triazino[4,5-a]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
8-(Benzyloxy)-1-hydrazinyl-[1,2,4]triazino[4,5-a]indole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-1-hydrazinyl-[1,2,4]triazino[4,5-a]indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
8-(Benzyloxy)-1-hydrazinyl-[1,2,4]triazino[4,5-a]indole can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole: Known for its iron-chelating properties and potential anticancer activity.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole: Exhibits enhanced biological activity due to the presence of the tert-butyl group.
Indolo[2,3-b]quinoxalines: Important DNA intercalating agents with antiviral and cytotoxic activity.
The uniqueness of 8-(Benzyloxy)-1-hydrazinyl-[1,2,4]triazino[4,5-a]indole lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
CAS No. |
91999-85-8 |
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Molecular Formula |
C17H15N5O |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
(8-phenylmethoxy-[1,2,4]triazino[4,5-a]indol-1-yl)hydrazine |
InChI |
InChI=1S/C17H15N5O/c18-20-17-16-9-13-8-14(23-10-12-4-2-1-3-5-12)6-7-15(13)22(16)11-19-21-17/h1-9,11H,10,18H2,(H,20,21) |
InChI Key |
IPZMRGZESFPJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N4C=NN=C(C4=C3)NN |
Origin of Product |
United States |
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